molecular formula C18H12Cl4N2O3 B13050138 5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B13050138
M. Wt: 446.1 g/mol
InChI Key: URHIXYZCUFKWPM-QJOMJCCJSA-N
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Description

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Chlorination: Introduction of chlorine atoms can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Condensation Reactions: The final step involves the condensation of the chlorinated indole with 3-chloropropanoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Dechlorinated indole derivatives.

    Substitution: Amino or thiol-substituted products.

Scientific Research Applications

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its complex structure.

Mechanism of Action

The mechanism of action of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate: shares similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate lies in its multiple chlorine substitutions and its potential for diverse chemical reactions, making it a versatile compound for various applications in research and industry.

Biological Activity

The compound 5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₄H₁₃Cl₂N₃O₂
  • Molecular Weight: 320.18 g/mol

Structural Features

The compound features a chloro-substituted indole ring and an imino group linked to a chloropropanoyl moiety. The presence of multiple chlorine atoms enhances its biological activity by potentially increasing lipophilicity and altering receptor interactions.

Antimicrobial Properties

Research indicates that indole derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

These findings suggest that this compound may possess similar antimicrobial properties due to structural similarities with other active indole derivatives .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines through pathways involving:

  • Cell cycle arrest
  • Apoptosis induction
  • Inhibition of angiogenesis

Preliminary studies suggest that this compound may also exhibit anticancer activity, warranting further investigation into its potential as an anti-cancer agent .

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory activities. Compounds within this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could also have therapeutic potential in treating inflammatory diseases .

Synthesis and Testing

Recent studies have focused on synthesizing new derivatives of indole compounds to evaluate their biological activities. For example, a study synthesized various 5-substituted indole derivatives and tested them against Mycobacterium tuberculosis and other pathogens. The results indicated that certain modifications significantly enhanced antibacterial activity .

Comparative Biological Activity Table

Compound NameActivity TypeTarget Organisms/CellsReference
This compoundAntimicrobialE. coli, S. aureus
Indole Derivative AAnticancerVarious cancer cell lines
Indole Derivative BAnti-inflammatoryInflammatory models

Properties

Molecular Formula

C18H12Cl4N2O3

Molecular Weight

446.1 g/mol

IUPAC Name

[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate

InChI

InChI=1S/C18H12Cl4N2O3/c19-6-5-16(25)27-23-17-12-8-11(20)2-4-15(12)24(18(17)26)9-10-1-3-13(21)14(22)7-10/h1-4,7-8H,5-6,9H2/b23-17-

InChI Key

URHIXYZCUFKWPM-QJOMJCCJSA-N

Isomeric SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCl)/C2=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCl)C2=O)Cl)Cl

Origin of Product

United States

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